2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Description
The compound 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a heterocyclic organic molecule featuring a quinoxaline core linked to a substituted pyrimidine via a piperazine bridge. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-17(20)19(23-14(3)21-12)26-10-8-25(9-11-26)18-13(2)22-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBUBZDJZRDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-quinoxaline intermediate.
Fluorinated Pyrimidine Substitution: The final step involves the nucleophilic substitution of the piperazinyl-quinoxaline intermediate with 5-fluoro-2,6-dimethylpyrimidine, typically using a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and pyrimidine rings.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products include quinoxaline dioxides and pyrimidine N-oxides.
Reduction: Products include dihydroquinoxalines.
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorinated pyrimidine moiety is particularly important for binding affinity and specificity, while the quinoxaline core can interact with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituent effects, solubility, and bioactivity:
Key Comparisons
Core Heterocycles: The target compound’s quinoxaline core is structurally distinct from Letermovir’s quinazoline system, which may influence binding to biological targets. The pyrimidine substituent in the target compound contrasts with Letermovir’s trifluoromethylphenyl group, which contributes to its antiviral activity by optimizing hydrophobic interactions .
Substituent Effects: The 5-fluoro and 2,6-dimethyl groups on the pyrimidine ring in the target compound likely improve metabolic stability compared to non-fluorinated analogs, a strategy commonly employed in kinase inhibitor design. Letermovir’s 3-methoxyphenyl and trifluoromethyl groups enhance its specificity for viral terminase complexes, whereas the target compound’s 3-methylquinoxaline may favor interactions with cellular kinases .
Physicochemical Properties :
- The target compound’s calculated molecular weight (~428.45) is lower than Letermovir’s (572.55), suggesting better bioavailability. However, its low predicted solubility (common in rigid, aromatic systems) may necessitate formulation adjustments for in vivo use .
Synthetic and Analytical Relevance: The piperazine linker in both the target compound and 2-[4-(Fmoc)piperazin-1-yl]acetic acid highlights its versatility in medicinal chemistry.
Research Findings and Methodologies
- Structural Analysis : X-ray crystallography (e.g., CCP4 suite ) is critical for resolving the conformation of piperazine-linked heterocycles, including analogs of the target compound. Such studies reveal how substituent positioning affects target engagement.
Biological Activity
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a quinoxaline core with a piperazine moiety substituted by a fluorinated pyrimidine. This unique structure may enhance its interaction with biological targets due to increased lipophilicity and specific electronic properties imparted by the fluorine atom.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN5 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2640955-95-7 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the piperazine derivative : Reaction of 5-fluoro-2,6-dimethylpyrimidine with piperazine.
- Quinoxaline synthesis : Cyclization reactions to form the quinoxaline structure.
- Final coupling : Combining the piperazine and quinoxaline moieties.
These synthetic pathways allow for modifications that can enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for growth inhibition are reported in the nanomolar range, indicating potent activity.
| Cell Line | IC50 (nM) |
|---|---|
| L1210 | <100 |
The mechanism of action appears to involve interference with nucleic acid synthesis pathways. The compound may act as an antagonist to key growth factors or enzymes involved in cell proliferation.
Case Studies
- Study on L1210 Cell Proliferation : A series of compounds similar to this compound were evaluated for their effects on L1210 cells. Results indicated significant inhibition of cell growth, with mechanisms suggesting involvement in nucleotide metabolism .
- Tyrosinase Inhibition : In a study examining enzyme inhibition, compounds structurally related to this quinoxaline derivative demonstrated competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis. The lead compound exhibited an IC50 of 0.18 μM, significantly outperforming standard inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
